![molecular formula C10H17NS B13521726 (2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a 2,2-dimethylpropyl group attached to the nitrogen atom of the amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine typically involves the reaction of thiophen-3-ylmethanol with 2,2-dimethylpropylamine under appropriate conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amine bond. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more sustainable.
化学反応の分析
Types of Reactions
(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiophene ring can interact with aromatic residues in the binding site, while the amine group can form hydrogen bonds or ionic interactions with polar residues. These interactions can lead to changes in the conformation and activity of the target protein, resulting in the desired therapeutic effect.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, which is a simple sulfur-containing heterocycle.
2,5-Dimethylthiophene: A derivative with two methyl groups attached to the thiophene ring.
Thiophen-3-ylmethanol: A precursor in the synthesis of (2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine.
Uniqueness
This compound is unique due to the presence of the 2,2-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties, making it a valuable compound in drug discovery and development.
特性
分子式 |
C10H17NS |
|---|---|
分子量 |
183.32 g/mol |
IUPAC名 |
2,2-dimethyl-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-10(2,3)8-11-6-9-4-5-12-7-9/h4-5,7,11H,6,8H2,1-3H3 |
InChIキー |
OPJFKZHTOOQSKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CNCC1=CSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
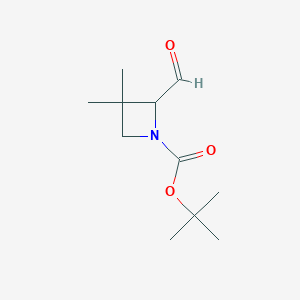
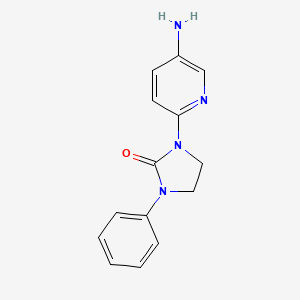
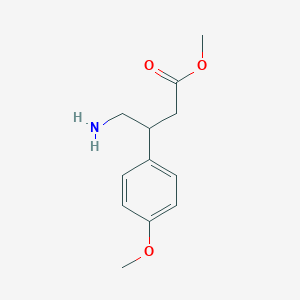
![4-[(3-Pyrazolyl)oxy]piperidine](/img/structure/B13521670.png)

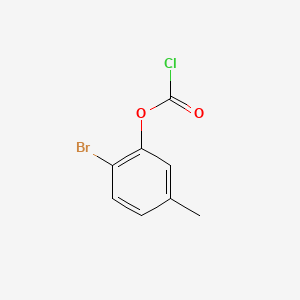
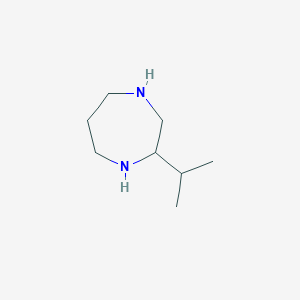

![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)

![(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-aminehydrochloride](/img/structure/B13521713.png)

![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
